

Spectroscopic Data for 2-Methylisoindolin-4-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylisoindolin-4-amine

Cat. No.: B055493

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This technical guide provides a detailed analysis of the expected spectroscopic data for **2-Methylisoindolin-4-amine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel isoindoline derivatives.

Molecular Structure and Spectroscopic Overview

2-Methylisoindolin-4-amine is a bicyclic aromatic amine with a molecular formula of $C_9H_{12}N_2$ and a molecular weight of 148.21 g/mol. Its structure consists of an isoindoline core, N-methylated at position 2, and an amino group substituted at position 4 of the benzene ring. The accurate characterization of this molecule is paramount for confirming its identity and purity, which underpins the reliability of subsequent biological and pharmacological studies.

This guide will systematically explore the predicted spectroscopic signatures of **2-Methylisoindolin-4-amine**, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ^1H and ^{13}C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **2-Methylisoindolin-4-amine** in a typical deuterated solvent like CDCl_3 would exhibit distinct signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, the N-methyl protons, and the protons of the primary amine.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Methylisoindolin-4-amine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aromatic (H-5, H-6, H-7)	6.5 - 7.2	m	3H	The electron-donating amino group will shield the aromatic protons, shifting them upfield compared to unsubstituted isoindoline. The splitting pattern will be complex due to spin-spin coupling between adjacent protons.
Benzylic (H-1, H-3)	~4.0 - 4.2	s	4H	These protons are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift. The two CH ₂ groups are chemically equivalent, leading to a single signal.
N-Methyl (N-CH ₃)	~2.5	s	3H	The methyl group attached to the nitrogen atom will appear as a singlet in

the aliphatic region.

Amino (NH₂)

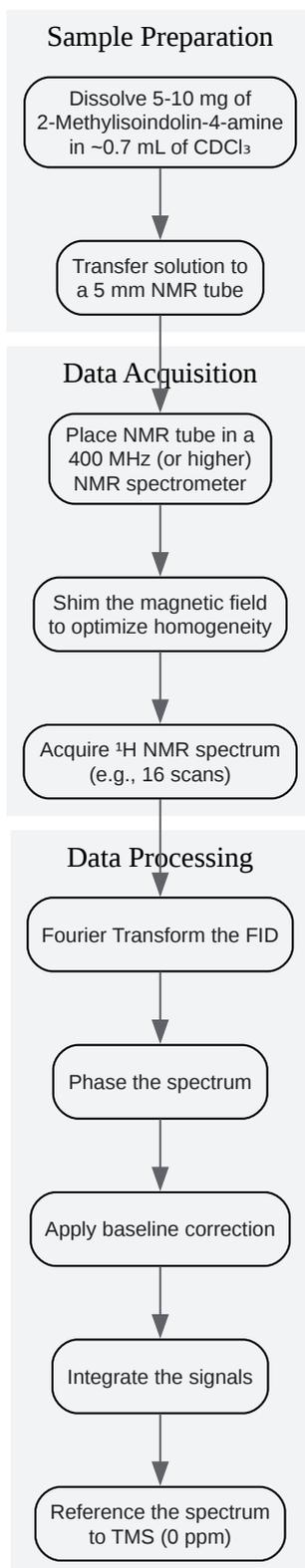
~3.5

br s

2H

The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with residual water.

Experimental Workflow for ¹H NMR Spectroscopy



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Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Based on data for 2-methylisoindoline and other substituted aromatics, the following chemical shifts are predicted.^[1]

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Methylisoindolin-4-amine**

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C-4	~145	The amino group strongly deshields the carbon it is attached to.
C-7a	~140	Quaternary carbon at the fusion of the two rings.
C-3a	~135	Quaternary carbon at the fusion of the two rings.
C-6	~128	Aromatic CH carbon.
C-5	~115	Aromatic CH carbon, shielded by the amino group.
C-7	~110	Aromatic CH carbon, shielded by the amino group.
C-1, C-3	~55	Benzylic carbons adjacent to the nitrogen atom.
N-CH ₃	~45	N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectral Features

The IR spectrum of **2-Methylisoindolin-4-amine** is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, the C-N bond of the tertiary amine in the isoindoline ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for **2-Methylisoindolin-4-amine**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
N-H (Amine)	3400 - 3300	Medium	Asymmetric and symmetric stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C-H (Aliphatic)	3000 - 2850	Medium	Stretching
N-H (Amine)	1650 - 1580	Medium-Strong	Bending (scissoring)
C=C (Aromatic)	1600 - 1450	Medium-Strong	Ring stretching
C-N (Aromatic Amine)	1335 - 1250	Strong	Stretching
C-N (Tertiary Amine)	1250 - 1020	Medium	Stretching
C-H (Aromatic)	900 - 675	Strong	Out-of-plane bending

Experimental Protocol for FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid **2-Methylisoindolin-4-amine** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O absorptions.
- **Sample Scan:** The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

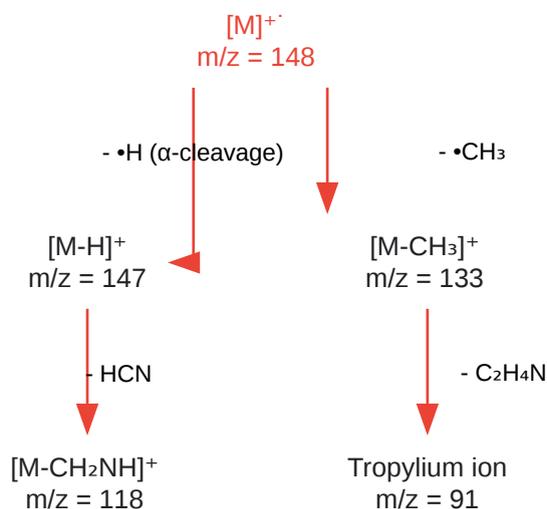
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, **2-Methylisoindolin-4-amine** is expected to show a molecular ion peak ($M^{+\cdot}$) at m/z 148. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The "nitrogen rule" is a useful principle in the mass spectrometry of nitrogen-containing compounds, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since **2-Methylisoindolin-4-amine** has two nitrogen atoms, its molecular weight is an even number (148).[2]

Key Predicted Fragmentation Pathways:

- **Alpha-Cleavage:** The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For **2-Methylisoindolin-4-amine**, this would involve the loss of a hydrogen radical from one of the benzylic carbons to form a stable iminium ion at m/z 147.
- **Loss of Methyl Group:** Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical ($\cdot\text{CH}_3$), resulting in a fragment ion at m/z 133.
- **Retro-Diels-Alder (RDA) type fragmentation:** The isoindoline ring can undergo a characteristic RDA-type fragmentation, leading to the formation of various smaller fragments.
- **Benzylic Cleavage:** Cleavage of the bond between the benzylic carbon and the aromatic ring can also occur.



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Caption: Predicted major fragmentation pathways for **2-Methylisoindolin-4-amine**.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of **2-Methylisoindolin-4-amine**

m/z	Proposed Fragment
148	$[C_9H_{12}N_2]^{\bullet+}$ (Molecular Ion)
147	$[C_9H_{11}N_2]^+$
133	$[C_8H_9N_2]^+$
118	$[C_8H_8N]^+$
91	$[C_7H_7]^+$

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **2-Methylisoindolin-4-amine**. The predicted NMR, IR, and MS data, based on established principles and analysis of analogous structures, offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. Experimental verification of these predictions will be crucial for the definitive structural assignment of **2-Methylisoindolin-4-amine**.

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